molecular formula C9H10N2O3 B1467966 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid CAS No. 1342731-65-0

3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Cat. No. B1467966
CAS RN: 1342731-65-0
M. Wt: 194.19 g/mol
InChI Key: DIWMHQIDLGVRER-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of pyrazine-2-carboxylic acid derivatives, which includes 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides are then treated with amines to produce pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which is widely used to synthesize esters and lactones .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid can be analyzed using various techniques such as single crystal X-ray diffraction and powder X-ray diffraction . The IR spectroscopy can confirm the presence of the expected characteristic functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid include its molecular weight of 194.19 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimycobacterial Activity

3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid: derivatives have been studied for their potential as antimycobacterial agents. This is particularly relevant in the fight against tuberculosis (TB), where pyrazine derivatives like Pyrazinamide are already used as first-line TB drugs . The structural modification of pyrazine-2-carboxylic acids to increase lipophilicity has been explored to develop prodrugs with enhanced antimycobacterial properties .

Antibacterial and Antifungal Properties

The pyrazine scaffold is known for its diverse biological activities, including antibacterial and antifungal effects . Research into 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid could lead to the development of new drugs that target a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance.

Anticancer Potential

Pyrazine derivatives have shown promise in anticancer research due to their pharmacological activity. The exploration of 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid in this field could contribute to the synthesis of novel anticancer drugs, potentially offering new therapeutic options for various types of cancer .

Antidiabetic Applications

Some pyrazine derivatives have been identified as having antidiabetic properties. Investigating 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid for its potential use in managing diabetes could lead to the development of new antidiabetic medications .

Diuretic Effects

Pyrazine compounds have also been associated with diuretic effects. This application could be significant in the development of treatments for conditions that benefit from diuresis, such as hypertension or edema .

Antiviral Research

Given the ongoing need for effective antiviral drugs, the study of 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid could be valuable. Pyrazine derivatives have demonstrated antiviral activities, which suggests potential applications in the creation of antiviral therapies .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of pyrazine derivatives make them candidates for pain management and inflammatory conditions. Research into 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid could lead to new treatments in this therapeutic area .

Perfumery and Food Industry Applications

Beyond pharmaceuticals, pyrazine derivatives are important in perfumeries and the food industry due to their aromatic properties. The exploration of 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid in these industries could result in the development of new flavors and fragrances .

Safety and Hazards

The safety data sheet for a similar compound, 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid, suggests that it may cause serious eye damage. Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling the compound .

Future Directions

Pyrazine-2-carboxylic acid and its derivatives, including 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid, have potential applications in the development of novel anticancer agents. The global burden of cancer prevalence and death is steadily rising, encouraging medicinal chemists to seek novel anticancer agents .

properties

IUPAC Name

3-(cyclopropylmethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-8(11-4-3-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMHQIDLGVRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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